molecular formula C22H42O6 B073824 2-(Hexadecanoyloxy)propionic acid, monoester with glycerol CAS No. 1335-49-5

2-(Hexadecanoyloxy)propionic acid, monoester with glycerol

Cat. No.: B073824
CAS No.: 1335-49-5
M. Wt: 402.6 g/mol
InChI Key: DCOCIAQCXDPXPG-UHFFFAOYSA-N
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Description

2-(Hexadecanoyloxy)propionic acid, monoester with glycerol is a chemical compound with the molecular formula C22H42O6 and a molecular weight of 402.5653 g/mol. It is also known by other names such as hexadecanoic acid, 1-carboxyethyl ester, monoester with 1,2,3-propanetriol. This compound is characterized by its ester linkage between hexadecanoic acid and glycerol, making it a monoester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexadecanoyloxy)propionic acid, monoester with glycerol typically involves the esterification reaction between hexadecanoic acid and glycerol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hexadecanoyloxy)propionic acid, monoester with glycerol can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of hexadecanoic acid and glycerol.

    Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester group into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Hexadecanoic acid and glycerol.

    Oxidation: Carboxylic acids and other oxidation products.

    Reduction: Alcohols.

Scientific Research Applications

2-(Hexadecanoyloxy)propionic acid, monoester with glycerol has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in lipid metabolism and as a component of biological membranes.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Used in the production of cosmetics, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 2-(Hexadecanoyloxy)propionic acid, monoester with glycerol involves its interaction with lipid metabolic pathways. It can be incorporated into biological membranes, affecting membrane fluidity and function. The compound may also act as a precursor for the synthesis of other bioactive lipids.

Comparison with Similar Compounds

Similar Compounds

    Hexadecanoic acid: A saturated fatty acid commonly found in animal and plant fats.

    Glycerol: A simple polyol compound used in various industrial and pharmaceutical applications.

Uniqueness

2-(Hexadecanoyloxy)propionic acid, monoester with glycerol is unique due to its ester linkage, which imparts distinct chemical and physical properties compared to its individual components. This compound’s ability to integrate into lipid membranes and participate in lipid metabolism distinguishes it from other similar compounds.

Properties

IUPAC Name

[1-(2,3-dihydroxypropoxy)-1-oxopropan-2-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(25)28-19(2)22(26)27-18-20(24)17-23/h19-20,23-24H,3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOCIAQCXDPXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928154
Record name 1-(2,3-Dihydroxypropoxy)-1-oxopropan-2-yl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335-49-5
Record name Hexadecanoic acid, 1-carboxyethyl ester, monoester with 1,2,3-propanetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanoic acid, 1-carboxyethyl ester, monoester with 1,2,3-propanetriol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(2,3-Dihydroxypropoxy)-1-oxopropan-2-yl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hexadecanoyloxy)propionic acid, monoester with glycerol
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